molecular formula C4H8ClF2N B2491447 2-(Difluoromethyl)azetidine hydrochloride CAS No. 2247105-28-6

2-(Difluoromethyl)azetidine hydrochloride

Cat. No.: B2491447
CAS No.: 2247105-28-6
M. Wt: 143.56
InChI Key: JKVDCRCWKQTOLN-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(Difluoromethyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Difluoromethyl)azetidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-(Difluoromethyl)azetidine hydrochloride can be compared with other similar compounds, such as:

    Azetidine: A non-fluorinated analog with different chemical properties and reactivity.

    2-(Trifluoromethyl)azetidine: A similar compound with an additional fluorine atom, leading to different chemical behavior and applications.

    2-(Chloromethyl)azetidine:

Biological Activity

2-(Difluoromethyl)azetidine hydrochloride is a synthetic compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. The difluoromethyl group imparts unique chemical properties, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₄H₈ClF₂N. Its structure includes a difluoromethyl group attached to an azetidine ring, which affects its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing binding affinity to various enzymes and receptors. The azetidine ring's inherent strain provides increased reactivity, facilitating interactions that may modulate biological pathways.

Biological Activities

Research has identified several potential biological activities associated with this compound:

  • Antiviral Activity : Compounds containing azetidine structures have demonstrated antiviral properties against various pathogens. For instance, derivatives of azetidinone have shown moderate inhibitory activity against human coronaviruses and influenza viruses .
  • Anticancer Properties : Studies have indicated that azetidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. Specifically, certain azetidinones have been recognized for their potency against breast and prostate cancer cells, showcasing IC₅₀ values in the nanomolar range .
  • Antimycobacterial Activity : Recent findings suggest that azetidine derivatives exhibit bactericidal activity against multidrug-resistant Mycobacterium tuberculosis. The compounds interfere with cell envelope biogenesis, specifically targeting mycolic acid biosynthesis, which is crucial for mycobacterial growth .

Case Studies and Research Findings

  • Antiviral Activity Study :
    • A study evaluated the antiviral efficacy of various azetidinone derivatives against RNA and DNA viruses. The compound cis-3-aryl-4-(diethoxyphosphoryl)azetidin-2-one demonstrated significant activity against influenza A virus with an EC₅₀ value of 8.3 µM .
  • Anticancer Evaluation :
    • In vitro studies on 1,4-diaryl-3-chloroazetidin-2-ones revealed their ability to inhibit proliferation in MCF-7 breast cancer cells at low concentrations (nanomolar range). These compounds induced apoptosis, indicating their potential as therapeutic agents .
  • Bactericidal Activity Against M. tuberculosis :
    • A series of azetidine derivatives were screened for activity against M. tuberculosis. Compounds BGAz-004 and BGAz-005 displayed MIC values less than 10 µM and demonstrated no detectable drug resistance, highlighting their potential as new anti-TB agents .

Comparative Analysis

The unique properties of this compound can be contrasted with other similar compounds:

CompoundStructureBiological ActivityNotes
2-(Trifluoromethyl)azetidineCF₃ instead of CF₂HPotentially higher reactivityDifferences in binding affinity due to fluorine substitution
1,4-Diaryl-3-chloroazetidin-2-oneVarious aryl groupsAnticancer activityEffective against breast cancer cell lines
BGAz CompoundsVarious modificationsAntimycobacterialActive against drug-resistant strains

Properties

IUPAC Name

2-(difluoromethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)3-1-2-7-3;/h3-4,7H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVDCRCWKQTOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247105-28-6
Record name 2-(difluoromethyl)azetidine hydrochloride
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